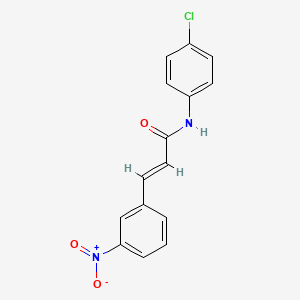

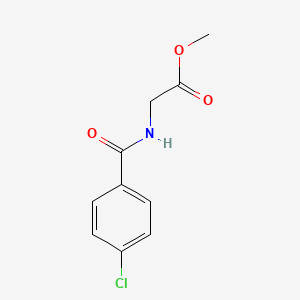

N-(4-氯苯基)-3-(3-硝基苯基)丙烯酰胺

描述

N-(4-chlorophenyl)-3-(3-nitrophenyl)acrylamide and related compounds are of significant interest due to their diverse chemical properties and potential applications in fields such as material science and pharmacology. These compounds are characterized by the presence of acrylamide functional groups attached to aromatic rings, which are substituted with different functional groups like chloro and nitro groups.

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-3-(3-nitrophenyl)acrylamide derivatives involves various chemical reactions, including acylation, nitration, and polymerization. For instance, the synthesis and characterization of acrylamide-based molecules have been conducted using techniques like Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and Density Functional Theory methods (Tanış, Çankaya, & Yalçın, 2019).

Molecular Structure Analysis

Molecular structure analysis of these compounds is often performed using spectroscopic techniques and computational methods. Studies have focused on understanding the conformation, vibrational and electronic transition, polarizability, and hyperpolarizability of these molecules (Asiri, Karabacak, Kurt, & Alamry, 2011).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chlorophenyl)-3-(3-nitrophenyl)acrylamide derivatives include homopolymerization and copolymerization, leading to the formation of polymers with varied properties. These reactions often utilize radical initiators and can be influenced by the presence of substituents on the aromatic rings (Huang et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and thermal stability, are crucial for their application in different domains. For instance, studies have reported on the solubilities of related acrylamide derivatives in various solvents, which is essential for process design in industrial applications (Yao, Li, Luo, & Liu, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity ratios and polymerization behavior, are studied to understand the interaction of these compounds with other substances and their potential for forming polymers with desired characteristics. Copolymerization studies, for example, help in determining the reactivity ratios of monomers, which is critical for designing polymers with specific properties for applications such as in the leather industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

科学研究应用

腐蚀抑制

一项研究探讨了丙烯酰胺衍生物在硝酸溶液中作为铜的腐蚀抑制剂的用途。这些化合物(包括丙烯酰胺衍生物)表现出有效的腐蚀抑制作用,这归因于化学吸附和与朗缪尔等温线模型的相容性。包括密度泛函理论 (DFT) 和蒙特卡罗模拟在内的理论计算支持了这些发现,强调了丙烯酰胺衍生物在酸性环境中保护金属免受腐蚀的潜力 (Ahmed Abu-Rayyan 等人,2022 年)。

抗增殖活性

另一项研究重点是 N-(4-硝基苯基)丙烯酰胺的合成和表征及其对 HeLa 细胞系的抗增殖活性。该研究表明,尽管这种基于丙烯酰胺的分子被认为有毒,但对癌细胞的毒性很低。它表明,N-(4-硝基苯基)丙烯酰胺具有低毒性和特定的反应性描述符,可以成为生物医学研究中一种有用的化合物 (E. Tanış 等人,2019 年)。

杀虫剂

对 N-(4-氯苯基)-2-苯氧基乙酰胺衍生物的研究突出了它们作为棉铃虫杀虫剂的潜力。这些衍生物的合成及其功效测试表明具有显着的杀虫活性,为开发用于害虫管理的新型农用化学品提供了一条途径 (Kaiwan O. Rashid 等人,2021 年)。

聚合物科学

对 N-(4-碘-1,3-二苯基丁基)丙烯酰胺的自由基均聚的研究深入探讨了其作为疏水性单体的潜力,用于制造改性聚丙烯酰胺。这项研究对于提高石油采收率等应用至关重要,展示了丙烯酰胺衍生物在为工业用途制造专用聚合物方面的广泛应用 (Chun Te Huang 等人,2019 年)。

属性

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVAWJJIKAHJKR-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)